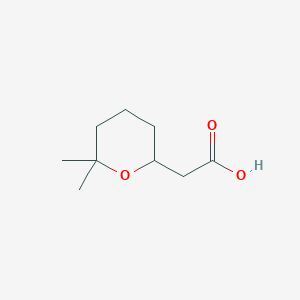
2-(6,6-Dimethyloxan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(6,6-Dimethyloxan-2-yl)acetic acid” is a chemical compound used in scientific research. Its unique properties allow for various applications, including drug synthesis, organic chemistry reactions, and material science investigations. It has a molecular formula of C9H16O3 and a molecular weight of 172.22 .
Molecular Structure Analysis
The molecular structure of “2-(6,6-Dimethyloxan-2-yl)acetic acid” is represented by the formula C9H16O3 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Acetic Acid from Renewable Sources : One innovative approach to acetic acid production utilizes CO2, methanol, and H2 in a reaction catalyzed by Ru–Rh bimetallic catalysts. This method presents a significant advancement in synthetic chemistry by employing CO2, a renewable and abundant resource, thus offering a new pathway for acetic acid production and CO2 transformation (Qian et al., 2016).
Biochemical and Pharmacological Research
Antitumor and Vascular Disrupting Effects : Research on 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) has demonstrated its efficacy as a vascular disrupting agent in cancer therapy. DMXAA induces tumor necrosis factor, affects serotonin release, and inhibits tumor blood flow, leading to tumor hemorrhagic necrosis and regression. Its antitumor activity and the role of tumor necrosis factor signaling have been explored in various mouse models, highlighting its potential in cancer treatment (Zhao et al., 2002).
Mechanisms of Action in Cancer Therapy : Further studies on DMXAA have focused on its mechanisms of action, particularly its ability to induce endothelial cell apoptosis and disrupt tumor vasculature. This process is rapid, occurs independently of tumor necrosis factor induction, and has been observed in both murine and human tumors. These findings support the vascular disrupting mechanism of DMXAA as a significant factor in its antitumor effects (Ching et al., 2002).
Catalysis and Material Science
Catalytic Properties of Organotin Derivatives : The synthesis and characterization of dimeric bis[dicarboxylatotetraorganodistannoxanes] from bis(pyrazol-1-yl)acetic acid and their catalytic activities have been studied. These organotin derivatives exhibit certain catalytic activities, providing insights into their potential applications in catalysis and material science (Wen et al., 2005).
Propriétés
IUPAC Name |
2-(6,6-dimethyloxan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)5-3-4-7(12-9)6-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAWSZAUGYRCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1674389-23-1 |
Source


|
| Record name | 2-(6,6-dimethyloxan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

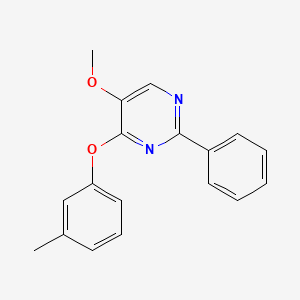
![[(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2543435.png)
![N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2543436.png)
![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2543440.png)
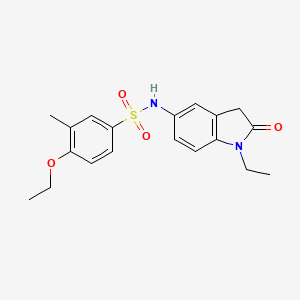
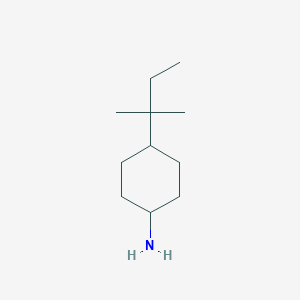
![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2543450.png)

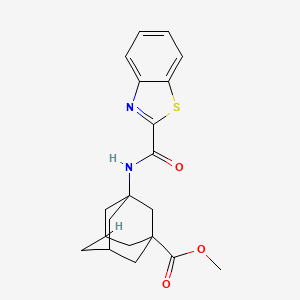
![3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol](/img/structure/B2543455.png)

